1,2-Distearoyl-3-palmitoyl-rac-glycerol

Description

Properties

IUPAC Name |

(3-hexadecanoyloxy-2-octadecanoyloxypropyl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H106O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h52H,4-51H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNYRTVJOFMYIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H106O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

863.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Guide to the Molecular Structure of 1,2-Distearoyl-3-palmitoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure of 1,2-Distearoyl-3-palmitoyl-rac-glycerol, a significant triacylglycerol in various biological and pharmaceutical contexts.

Chemical Identity and Components

This compound is a triacylglycerol, commonly known as a triglyceride.[1][2] Its structure is composed of a central glycerol (B35011) backbone to which three fatty acid chains are attached via ester bonds. The specific fatty acids and their positions on the glycerol moiety define the molecule's unique chemical and physical properties.

The constituent components are:

-

Glycerol: A three-carbon alcohol that forms the structural foundation of the molecule.

-

Stearic Acid: An 18-carbon saturated fatty acid (18:0) esterified to the sn-1 and sn-2 positions of the glycerol backbone.[1][3]

-

Palmitic Acid: A 16-carbon saturated fatty acid (16:0) esterified to the sn-3 position of the glycerol backbone.[1][3]

The designation "rac-" (racemic) indicates that the compound is a mixture of stereoisomers at the second carbon (sn-2) of the glycerol backbone.

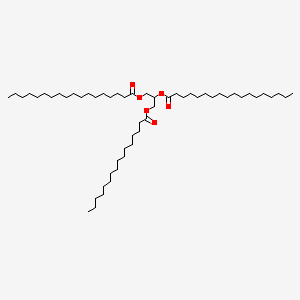

Molecular Structure Visualization

The following diagram illustrates the chemical structure of this compound, detailing the arrangement of the glycerol backbone and the attached stearoyl and palmitoyl (B13399708) chains.

Physicochemical Properties Summary

The structural arrangement of saturated fatty acids in this compound imparts specific physicochemical properties that are critical for its function in various applications.

| Property | Value |

| Molecular Formula | C₅₅H₁₀₆O₆[4] |

| Molecular Weight | 863.4 g/mol [4] |

| Synonyms | 1,2-Stearin-3-palmitin, TG(18:0/18:0/16:0)[1][2] |

| Physical State | Solid at room temperature |

Relevance in Research and Development

This compound is found in natural sources such as cocoa butter, lard, and cod liver oil.[1][2] Its well-defined structure and properties make it a valuable component in the formulation of lipid-based drug delivery systems, including liposomes and solid lipid nanoparticles. The saturated nature of its acyl chains contributes to the rigidity and stability of lipid bilayers, influencing drug loading and release kinetics. Understanding its molecular structure is fundamental for professionals engaged in lipid research and the development of novel therapeutic formulations.

References

An In-Depth Technical Guide to the Natural Sources of 1,2-Distearoyl-3-palmitoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Distearoyl-3-palmitoyl-rac-glycerol, a mixed-acid triglyceride, is a lipid molecule of significant interest due to its presence in various natural fats and oils. Composed of a glycerol (B35011) backbone esterified with two stearic acid molecules at the sn-1 and sn-2 positions and one palmitic acid molecule at the sn-3 position, its specific stereochemistry and fatty acid composition contribute to the unique physicochemical properties of the fats in which it is found. This technical guide provides a comprehensive overview of the primary natural sources of this triglyceride, detailed experimental protocols for its extraction, isolation, and quantification, and an exploration of its potential role in cellular signaling pathways.

Natural Sources of this compound

Extensive research has identified several key natural sources rich in this compound. These include both plant- and animal-derived fats. The primary sources are:

-

Cocoa Butter: A major component of cocoa butter, this triglyceride contributes to its characteristic sharp melting profile at body temperature, a crucial attribute for confectionery applications[1][2][3][4][5][6][7].

-

Lard: This animal fat, rendered from swine, is another significant source of this compound[1][2][3][4][5][6][7].

-

Cod Liver Oil: Found in the liver of cod fish, this oil also contains this compound as part of its complex lipid profile[1][2][3][4][5][6][7].

Quantitative Analysis

The concentration of this compound can vary depending on the specific origin and processing of the natural source. The following table summarizes the reported quantitative data and analytical methods used for its determination.

| Natural Source | Concentration of this compound | Analytical Method(s) | Reference(s) |

| Cocoa Butter | While a major triglyceride, specific percentage values for this compound are not consistently reported in the literature reviewed. The focus is often on the total content of major triacylglycerol classes (e.g., POP, POS, SOS). | HPLC-NQAD, HPLC-UV, Capillary GLC | [8][9][10] |

| Lard | The main triacylglycerols in lard are reported to be palmitooleoolein (POO), palmitooleostearin (POS), and palmitooleopalmitin (POP), with concentrations of 21.55 ± 0.08%, 14.08 ± 0.04%, and 5.10 ± 0.04%, respectively. The specific concentration of this compound is not explicitly stated in the reviewed literature. | HPLC-RI, GC-FID | [11][12] |

| Cod Liver Oil | Specific quantitative data for this compound in cod liver oil was not available in the reviewed literature. Analysis focuses on the overall fatty acid profile, particularly omega-3 fatty acids. | GC-FID, GC-MS, LC-ESI-MS/MS | [13][14] |

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound from its primary natural sources.

Extraction of Total Lipids

Objective: To efficiently extract the total lipid fraction, including triglycerides, from the source material.

Method: Soxhlet Extraction

This method is suitable for solid samples like cocoa beans (for cocoa butter) and rendered animal tissue (for lard).

-

Sample Preparation: Dry the sample to a constant weight to remove moisture. Grind the dried sample into a fine powder to increase the surface area for extraction.

-

Extraction:

-

Place a known amount of the powdered sample (e.g., 10-20 g) into a porous cellulose (B213188) thimble.

-

Place the thimble inside a Soxhlet extractor.

-

Fill a round-bottom flask with a suitable solvent (e.g., n-hexane or petroleum ether) to approximately two-thirds of its volume and add a few boiling chips.

-

Assemble the Soxhlet apparatus with a condenser.

-

Heat the flask to the boiling point of the solvent. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble, immersing the sample.

-

Allow the extraction to proceed for a minimum of 6-8 hours, or until the solvent in the siphon tube is clear.

-

-

Solvent Removal: After extraction, evaporate the solvent from the round-bottom flask using a rotary evaporator to obtain the crude lipid extract.

-

Drying: Dry the extracted lipid under a stream of nitrogen and then in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight.

Isolation of Triglyceride Fraction

Objective: To separate the triglyceride fraction from other lipid classes in the total lipid extract.

Method: Solid-Phase Extraction (SPE)

-

Column Conditioning: Condition a silica-based SPE cartridge (e.g., 1 g) by sequentially passing through it 5 mL of methanol, followed by 5 mL of the initial elution solvent (e.g., hexane). Do not allow the column to dry out between steps.

-

Sample Loading: Dissolve a known amount of the crude lipid extract (e.g., 100 mg) in a minimal volume of the initial elution solvent (e.g., 1 mL of hexane) and apply it to the conditioned SPE column.

-

Elution of Neutral Lipids: Elute the neutral lipid fraction, which includes triglycerides, by passing a non-polar solvent through the column. A common elution scheme is as follows:

-

Fraction 1 (Neutral Lipids): Elute with 10 mL of hexane:diethyl ether (9:1, v/v). This fraction will contain the triglycerides.

-

Fraction 2 (Free Fatty Acids): Elute with 10 mL of hexane:diethyl ether (1:1, v/v) containing 1% acetic acid.

-

Fraction 3 (Phospholipids): Elute with 10 mL of methanol.

-

-

Solvent Evaporation: Collect the triglyceride-containing fraction and evaporate the solvent under a stream of nitrogen.

Quantification of this compound

Objective: To separate and quantify the individual triglyceride species, including this compound.

Method: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

-

Sample Preparation: Dissolve the isolated triglyceride fraction in a suitable solvent (e.g., chloroform (B151607) or a mixture of the initial mobile phase) to a known concentration (e.g., 1-5 mg/mL). Filter the solution through a 0.45 µm syringe filter.

-

HPLC System:

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and a less polar solvent like dichloromethane (B109758) or isopropanol (B130326) is typically employed. A representative gradient could be:

-

0-5 min: 70% Acetonitrile, 30% Dichloromethane

-

5-25 min: Linear gradient to 50% Acetonitrile, 50% Dichloromethane

-

25-30 min: Hold at 50% Acetonitrile, 50% Dichloromethane

-

30-35 min: Return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

-

ELSD Detector Settings:

-

Nebulizer Temperature: 40°C

-

Evaporator Temperature: 60°C

-

Gas Flow Rate (Nitrogen): 1.5 L/min

-

-

Quantification:

-

Prepare a calibration curve using a certified standard of this compound at various concentrations.

-

Inject the prepared sample and standards into the HPLC system.

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Signaling Pathways and Biological Relevance

While triglycerides are primarily known for their role in energy storage, emerging research suggests that specific fatty acids and triglyceride structures may also participate in cellular signaling.

Caption: General overview of the metabolic fate of dietary triglycerides and the potential signaling roles of their constituent saturated fatty acids.

Saturated fatty acids, such as the stearic and palmitic acid components of this compound, can influence cellular processes. Studies have shown that saturated fatty acids can act as signaling molecules that modulate the activity of various proteins and gene expression. For instance, they can activate inflammatory pathways through Toll-like receptors (TLRs) and contribute to cellular stress responses. Furthermore, an influx of saturated fatty acids can lead to the accumulation of lipid intermediates like ceramides (B1148491) and diacylglycerols, which are known to interfere with insulin (B600854) signaling pathways, potentially contributing to insulin resistance.

While direct signaling roles for intact this compound are not yet well-defined, its contribution to the intracellular pool of saturated fatty acids suggests an indirect involvement in these signaling cascades. Further research is needed to elucidate the specific effects of this particular triglyceride on cellular function and its implications for health and disease.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the analysis of this compound from natural sources.

Caption: A schematic representation of the experimental workflow for the determination of this compound.

Conclusion

This technical guide has provided a detailed overview of the natural sources, analytical methodologies, and potential biological relevance of this compound. The primary natural sources identified are cocoa butter, lard, and cod liver oil. Detailed protocols for the extraction, isolation, and quantification of this triglyceride using established techniques such as Soxhlet extraction, solid-phase extraction, and HPLC-ELSD have been presented. While direct signaling roles of the intact triglyceride remain an area for further investigation, its constituent saturated fatty acids are known to participate in various cellular signaling pathways. The information and protocols provided herein serve as a valuable resource for researchers and professionals in the fields of lipid analysis, food science, and drug development.

References

- 1. college.agrilife.org [college.agrilife.org]

- 2. newfoodmagazine.com [newfoodmagazine.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | Lipase | 2177-99-3 | Invivochem [invivochem.com]

- 5. researchgate.net [researchgate.net]

- 6. Cocoa butter symmetrical monounsaturated triacylglycerols: separation by solvent fractionation and application as crystallization modifier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Quantification of triacylglycerol molecular species in cocoa butter using high-performance liquid chromatography equipped with nano quantity analyte detector. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. ijpras.com [ijpras.com]

An In-depth Technical Guide to the Physical Properties of 1,2-Distearoyl-3-palmitoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Distearoyl-3-palmitoyl-rac-glycerol is a mixed-acid triglyceride composed of a glycerol (B35011) backbone esterified with two stearic acid molecules at the sn-1 and sn-2 positions, and one palmitic acid molecule at the sn-3 position.[1] As a saturated lipid, it is a solid at room temperature and is a component of various natural fats and oils, including cocoa butter, lard, and cod liver oil.[2][3] Its specific isomeric structure and saturated nature confer distinct physical properties that are of significant interest in the fields of food science, materials science, and pharmaceutical sciences, particularly in the development of drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their characterization, and a workflow for its application in nanoparticle formulation.

Core Physical Properties

The physical characteristics of this compound are dictated by its molecular structure, including its high molecular weight and the long, saturated acyl chains. These features influence its melting behavior, solubility, and crystalline structure.

Data Presentation

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some properties are well-documented, others, such as the precise melting point, can be influenced by the polymorphic form of the crystal.

| Property | Value | Source(s) |

| Molecular Formula | C₅₅H₁₀₆O₆ | [4] |

| Molecular Weight | 863.43 g/mol | [2] |

| Appearance | Solid at room temperature | [2] |

| Melting Point | The melting point of mixed-acid triglycerides is highly dependent on the crystalline polymorph. For a structurally similar mixed-acid triglyceride, 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol, a melting point of approximately 52°C has been reported.[5] The melting behavior of triglycerides is complex and can exhibit multiple transitions corresponding to different polymorphic forms (α, β', β).[5] | [5] |

| Boiling Point | Not available. Due to its high molecular weight, this compound is expected to decompose at temperatures below its boiling point at atmospheric pressure. | |

| Density | Not explicitly found in the literature for this specific triglyceride. The density of solid lipids is generally close to that of water. | |

| Solubility | Soluble in chloroform (B151607) (10 mg/ml).[6] May also be soluble in other nonpolar organic solvents. Insoluble in water. | [6] |

| Polymorphism | As a triglyceride, it is expected to exhibit polymorphism, existing in different crystalline forms (α, β', and β), each with distinct melting points and stability. The specific polymorphic behavior of this triglyceride has not been extensively detailed in the reviewed literature. | [5] |

Experimental Protocols

The characterization of the physical properties of this compound requires a suite of analytical techniques. Below are detailed methodologies for key experiments.

Determination of Thermal Behavior by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, crystallization temperature, and enthalpy of transitions, and to study the polymorphic behavior of the triglyceride.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan to prevent any loss of material during heating. An empty, hermetically sealed pan is to be used as a reference.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.

-

Thermal Program:

-

Equilibrate the sample at a temperature well above its expected melting point (e.g., 80°C) and hold for 5-10 minutes to erase any previous thermal history.

-

Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -20°C) to observe the crystallization behavior.

-

Hold at the low temperature for 5 minutes.

-

Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above its final melting point (e.g., 80°C) to record the melting endotherm.

-

A second heating scan may be performed to analyze the thermal behavior of the sample with a consistent thermal history.

-

-

Atmosphere: Conduct the experiment under an inert nitrogen atmosphere with a purge gas flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperatures, peak temperatures, and enthalpies (area under the peak) of melting and crystallization events.

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the fatty acid composition of the triglyceride.

Methodology:

-

Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Accurately weigh approximately 10 mg of the triglyceride into a screw-capped test tube.

-

Add 2 mL of a 0.5 M solution of sodium methoxide (B1231860) in methanol.

-

Heat the mixture at 50°C for 10 minutes with occasional vortexing.

-

After cooling to room temperature, add 2 mL of hexane (B92381) and 2 mL of saturated sodium chloride solution.

-

Vortex thoroughly and allow the layers to separate.

-

-

Sample Injection:

-

Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.

-

Inject 1 µL of the FAMEs solution into the GC-MS system.

-

-

GC-MS Conditions:

-

GC Column: A polar capillary column suitable for FAME analysis (e.g., a wax-type column).

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate (e.g., 3°C/min).

-

Injector and Detector Temperature: Typically set at 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Conditions: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

-

-

Data Analysis: Identify the FAMEs by comparing their mass spectra and retention times with those of known standards.

Characterization of Crystalline Structure by Powder X-ray Diffraction (PXRD)

Objective: To identify the polymorphic form(s) of the triglyceride.

Methodology:

-

Sample Preparation:

-

The triglyceride sample should be in a fine powder form.

-

The thermal history of the sample should be controlled to induce the desired polymorphic form (e.g., rapid cooling from the melt for the α-form, or slow crystallization for the β-form).

-

-

Instrument Setup:

-

Use a powder X-ray diffractometer equipped with a Cu Kα radiation source.

-

The instrument should be properly aligned and calibrated.

-

-

Data Collection:

-

Mount the powdered sample on a sample holder.

-

Scan the sample over a 2θ range of approximately 2° to 40°.

-

The scan speed and step size should be optimized to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Analyze the resulting diffraction pattern. The short-spacing region (typically between 19° and 25° 2θ) is particularly informative for identifying the sub-cell packing of the acyl chains, which is characteristic of the different polymorphs.

-

Compare the obtained d-spacings with literature values for known triglyceride polymorphs.

-

Mandatory Visualization

Experimental Workflow for Solid Lipid Nanoparticle (SLN) Preparation

The following diagram illustrates a typical workflow for the preparation of solid lipid nanoparticles (SLNs) using the hot homogenization method, a common application for triglycerides like this compound.

Caption: Workflow for SLN preparation by hot homogenization.

References

In-Depth Technical Guide to the Chemical Properties of 1,2-Distearoyl-3-palmitoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 1,2-Distearoyl-3-palmitoyl-rac-glycerol, a mixed-acid triglyceride with significant applications in various scientific fields, including lipidomics and drug delivery. This document details its physicochemical characteristics, analytical methodologies, and its role in biological systems.

Chemical and Physical Properties

This compound is a triacylglycerol composed of a glycerol (B35011) backbone esterified with two stearic acid molecules at the sn-1 and sn-2 positions and one palmitic acid molecule at the sn-3 position.[1] Its fully saturated nature significantly influences its physical state and thermal behavior.

Table 1: General Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Synonyms | 1,2-Stearin-3-Palmitin, TG(18:0/18:0/16:0) | [1][2] |

| Molecular Formula | C₅₅H₁₀₆O₆ | [1][3] |

| Molecular Weight | 863.4 g/mol | [1][3] |

| Appearance | Crystalline solid at room temperature. | [1] |

| Solubility | Soluble in chloroform (B151607) (10 mg/ml). | [1] |

| Storage | Recommended storage at -20°C for long-term stability (≥ 4 years). | [1] |

| Natural Occurrences | Found in cocoa butter, lard, and cod liver oil. | [1][2][4] |

Table 2: Computed Physicochemical Data

| Property | Value | Source |

| XLogP3 | 24.1 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

| Rotatable Bond Count | 54 | [3] |

| Exact Mass | 862.79894110 Da | [3] |

| Monoisotopic Mass | 862.79894110 Da | [3] |

| Topological Polar Surface Area | 78.9 Ų | [3] |

| Heavy Atom Count | 61 | [3] |

| Complexity | 905 | [3] |

Thermal Properties and Polymorphism

Experimental Protocols

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a key technique for characterizing the thermal behavior of lipids, including their melting points and polymorphic transitions.

Protocol Outline:

-

Sample Preparation: A small, accurately weighed amount of this compound is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using a certified standard (e.g., indium). The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

-

Thermal Program:

-

The sample is equilibrated at a low temperature (e.g., -20°C) to ensure it is in a solid state.

-

The sample is then heated at a controlled rate (e.g., 5-10°C/min) to a temperature above its expected final melting point.

-

The sample is held at this temperature for a few minutes to erase its thermal history.

-

The sample is then cooled at a controlled rate back to the starting temperature.

-

A second heating scan is performed under the same conditions as the first.

-

-

Data Analysis: The DSC thermogram, which plots heat flow against temperature, is analyzed. The peak of an endothermic event corresponds to the melting temperature (Tm), and the area under the peak is integrated to determine the enthalpy of fusion (ΔH).[5]

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the separation and analysis of triglycerides. Reversed-phase HPLC is particularly effective for separating triglycerides based on their carbon number and degree of unsaturation.

Protocol Outline:

-

Sample Preparation: A known amount of this compound is dissolved in a suitable organic solvent, such as chloroform or a chloroform/methanol mixture.

-

Chromatographic System:

-

HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)).

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of a non-polar solvent (e.g., acetonitrile) and a more non-polar solvent (e.g., dichloromethane (B109758) or isopropanol) is typically employed.

-

Flow Rate: A constant flow rate is maintained (e.g., 1 mL/min).

-

Column Temperature: The column is maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.

-

-

Injection and Detection: A specific volume of the sample solution is injected onto the column. The separated components are detected by the ELSD or MS.

-

Data Analysis: The retention time and peak area are used for qualitative and quantitative analysis, respectively.

Biological Significance and Signaling Pathways

Biosynthesis via the Kennedy Pathway

The primary route for the de novo synthesis of triglycerides, including this compound, is the Glycerol-3-Phosphate or Kennedy pathway.[6] This pathway involves a series of enzymatic reactions that occur predominantly in the endoplasmic reticulum.

Key Enzymatic Steps:

-

Glycerol-3-Phosphate Acyltransferase (GPAT): This enzyme catalyzes the acylation of glycerol-3-phosphate at the sn-1 position with a fatty acyl-CoA, forming lysophosphatidic acid. For the synthesis of this compound, this step would involve the transfer of a stearoyl group from stearoyl-CoA.[6]

-

1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT): AGPAT catalyzes the acylation of lysophosphatidic acid at the sn-2 position, producing phosphatidic acid. In this specific case, a second stearoyl group is added.[6]

-

Phosphatidic Acid Phosphatase (PAP): This enzyme dephosphorylates phosphatidic acid to yield diacylglycerol (DAG).

-

Diacylglycerol Acyltransferase (DGAT): In the final step, DGAT acylates the diacylglycerol at the sn-3 position to form the triglyceride. For the synthesis of the target molecule, a palmitoyl (B13399708) group from palmitoyl-CoA is transferred.[7]

Interplay with Other Lipid Signaling Pathways

The metabolism of triglycerides is intricately linked with that of other lipid classes, such as ceramides. An excess of cellular fatty acids that are not incorporated into triglycerides can be shunted into the de novo synthesis of ceramides. Ceramide accumulation has been implicated in cellular stress and insulin (B600854) resistance. Therefore, the synthesis of triglycerides can be viewed as a protective mechanism to divert fatty acids away from ceramide production.[6]

Applications in Drug Development

This compound, being a solid lipid at physiological temperatures, is a valuable component in the formulation of lipid-based drug delivery systems, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems can enhance the solubility, stability, and bioavailability of poorly water-soluble drugs. The solid lipid matrix provides a controlled and sustained release of the encapsulated therapeutic agent.

Conclusion

This compound is a well-defined mixed-acid triglyceride with distinct chemical and physical properties that make it a valuable tool in lipid research and pharmaceutical development. Its saturated nature dictates its solid form at room temperature and influences its thermal behavior, including its melting point and potential for polymorphism. Understanding its biosynthesis through the Kennedy pathway and its interaction with other lipid metabolic routes provides insight into its biological roles. Furthermore, its application as a core component of lipid nanoparticles highlights its potential in advanced drug delivery systems. Further experimental determination of its specific physicochemical properties will enhance its utility as a standard and excipient in scientific research.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C55H106O6 | CID 91865316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Lipase | 2177-99-3 | Invivochem [invivochem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1,2-Distearoyl-3-palmitoyl-rac-glycerol (CAS Number: 2177-99-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Distearoyl-3-palmitoyl-rac-glycerol is a mixed-acid triglyceride composed of a glycerol (B35011) backbone with two stearic acid moieties at the sn-1 and sn-2 positions and a palmitic acid moiety at the sn-3 position.[1] This asymmetrical saturated triglyceride is a component of various natural fats and oils, including cocoa butter, lard, and cod liver oil.[1][2][3][4] Its well-defined chemical structure and physical properties make it a valuable excipient in the pharmaceutical industry, particularly in the formulation of drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[5][6] This guide provides a comprehensive overview of its physicochemical properties, applications, relevant experimental protocols, and metabolic fate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and pharmaceutical development. These properties are summarized in the table below.

| Property | Value |

| CAS Number | 2177-99-3 |

| Molecular Formula | C₅₅H₁₀₆O₆ |

| Molecular Weight | 863.43 g/mol [7] |

| Appearance | Crystalline solid[5] |

| IUPAC Name | (3-hexadecanoyloxy-2-octadecanoyloxypropyl) octadecanoate[7] |

| Synonyms | 1,2-Stearin-3-palmitin, TG(18:0/18:0/16:0)[2] |

| Solubility | Chloroform: 10 mg/ml[2] |

| Storage Temperature | -20°C[2] |

| Hydrogen Bond Acceptor Count | 6[7] |

| Rotatable Bond Count | 54[7] |

Applications in Drug Delivery

The primary application of this compound in the pharmaceutical field is as a core lipid component in the formulation of lipid-based nanoparticles, specifically Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[5] These systems are designed to enhance the therapeutic efficacy of drugs by improving their solubility, stability, and bioavailability, while also offering the potential for controlled and targeted release.[5]

The solid nature of this triglyceride at physiological temperatures provides a stable matrix for encapsulating lipophilic drugs, protecting them from degradation and enabling sustained release profiles.[5]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of Solid Lipid Nanoparticles (SLNs) using this compound.

Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)

The HPH technique is a widely used and scalable method for producing SLNs.[6]

Materials:

-

This compound (Solid Lipid)

-

Lipophilic drug of interest

-

Surfactant (e.g., Poloxamer 188, Tween® 80, Soya Lecithin)

-

Purified Water

Protocol:

-

Lipid Phase Preparation: The solid lipid is melted at a temperature 5-10°C above its melting point. The lipophilic drug is then dissolved in the molten lipid.[6]

-

Aqueous Phase Preparation: The surfactant is dissolved in purified water and heated to the same temperature as the lipid phase.[6]

-

Pre-emulsion Formation: The hot aqueous phase is added to the hot lipid phase under high-speed stirring (e.g., using a high-shear homogenizer) for 5-10 minutes to form a coarse oil-in-water emulsion.[6][8]

-

Homogenization: The hot pre-emulsion is immediately passed through a high-pressure homogenizer for several cycles (typically 3-5) at a pressure ranging from 500 to 1500 bar. The homogenizer should be pre-heated to the same temperature.[6]

-

Cooling and SLN Formation: The resulting hot nanoemulsion is cooled down to room temperature, leading to the recrystallization of the lipid and the formation of solid lipid nanoparticles.[6]

Below is a graphical representation of the SLN preparation workflow.

Characterization of Solid Lipid Nanoparticles

4.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

-

Technique: Dynamic Light Scattering (DLS) for size and PDI; Laser Doppler Anemometry for zeta potential.

-

Procedure: The SLN dispersion is diluted with purified water to an appropriate concentration. Measurements are typically performed at 25°C with a scattering angle of 90° or 173°.[5]

4.2.2. Entrapment Efficiency (EE) and Drug Loading (DL)

-

Procedure:

-

Separation of Free Drug: The unencapsulated drug is separated from the SLNs using techniques like ultracentrifugation or centrifugal filter units.[5]

-

Quantification: The amount of free drug in the supernatant and the total amount of drug in the formulation are quantified using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

-

Calculation:

-

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

-

DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

-

-

4.2.3. In Vitro Drug Release Study

-

Technique: Dialysis bag method.[5]

-

Procedure:

-

A known amount of the SLN dispersion is placed in a dialysis bag with a specific molecular weight cut-off.

-

The sealed bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring. Sink conditions should be maintained.[5]

-

At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium.

-

The concentration of the released drug in the aliquots is analyzed.

-

The cumulative percentage of drug released is plotted against time.

-

Metabolic Fate and Biological Interactions

Enzymatic Degradation

As a triglyceride, this compound is primarily metabolized through enzymatic hydrolysis by lipases. Lipases are enzymes that catalyze the hydrolysis of ester bonds in triglycerides, releasing fatty acids and glycerol or mono/di-glycerides.[9] The specific positional preference of lipases (sn-1,3 specific vs. non-specific) will determine the initial products of hydrolysis. Given the structure of this triglyceride, sn-1,3 specific lipases would initially yield stearic acid, palmitic acid, and 2-stearoyl-glycerol. Non-specific lipases would lead to a mixture of stearic acid, palmitic acid, and glycerol.

Interaction with Cell Membranes and Potential for Biological Activity

This compound itself is not known to be a direct signaling molecule. Its primary biological role is as a component of energy storage lipids. When incorporated into formulations, its interaction with cells is largely determined by the overall properties of the delivery system.

The fully saturated acyl chains of this lipid promote a high degree of order and tight packing within a membrane environment, which can influence membrane fluidity.[1]

While there is no direct evidence of this specific triglyceride acting as a signaling molecule, a structurally similar compound, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol, has been shown to stimulate a mitogenic response in macrophages.[10] This activity was linked to the production of reactive oxygen species (ROS) and the activation of protein kinase C (PKC).[10] This suggests that while not a classical signaling molecule, the breakdown products or the molecule itself, in certain contexts, could potentially modulate cellular processes. However, further research is needed to determine if this compound exhibits similar effects.

Safety and Handling

According to the available safety data sheets, this compound is not classified as a hazardous substance. Standard laboratory safety precautions, such as wearing protective gloves and safety glasses, should be observed during handling.

Conclusion

This compound is a well-characterized triglyceride with significant potential as a lipid excipient in the development of advanced drug delivery systems. Its defined physicochemical properties and biocompatibility make it a suitable candidate for the formulation of solid lipid nanoparticles and nanostructured lipid carriers. The experimental protocols outlined in this guide provide a framework for the rational design and characterization of such delivery systems. While not a direct signaling molecule, its metabolic fate and potential for indirect biological interactions warrant consideration in the overall assessment of formulations containing this lipid. Further research into its specific effects on cellular processes will continue to enhance its utility in pharmaceutical sciences.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - CAS:2177-99-3 - KKL Med Inc. [m.kklmed.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C55H106O6 | CID 91865316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jddtonline.info [jddtonline.info]

- 9. An ultraviolet spectrophotometric assay for the screening of sn-2-specific lipases using 1,3-O-dioleoyl-2-O-α-eleostearoyl-sn-glycerol as substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Triacylglycerol, 1-palmitoyl-2-linoleoyl-3-acetyl-RAC -glycerol isolated from bovine udder and its synthetic enantiomer can potentiate the mitogenic activity for mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lipid Nomenclature and Core Characteristics of TG(18:0/18:0/16:0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the triglyceride (TG) TG(18:0/18:0/16:0), including its nomenclature, structure, physicochemical properties, and its role in biological systems. Detailed methodologies for its analysis and relevant metabolic pathways are also presented to support advanced research and drug development applications.

Nomenclature and Structure

TG(18:0/18:0/16:0) is a triacylglycerol, a type of glycerolipid composed of a glycerol (B35011) backbone esterified with three fatty acids.[1][2][3] The nomenclature "TG(18:0/18:0/16:0)" follows the lipidomics standards, providing clear information about its composition.

-

TG : Denotes a triacylglycerol (or triglyceride).

-

(18:0/18:0/16:0) : Specifies the fatty acid chains attached to the glycerol backbone at the sn-1, sn-2, and sn-3 positions, respectively.

-

18:0 : Represents stearic acid, a saturated fatty acid with 18 carbon atoms and zero double bonds.

-

16:0 : Represents palmitic acid, a saturated fatty acid with 16 carbon atoms and zero double bonds.

-

Therefore, TG(18:0/18:0/16:0) has two stearic acid molecules and one palmitic acid molecule. The specific isomer described here is 1,2-distearoyl-3-palmitoyl-rac-glycerol.[4][5][6]

Synonyms:

-

Glycerol 1,2-distearate 3-palmitate

-

TG(52:0) (denoting the total number of carbons and double bonds in the fatty acid chains)[1]

Chemical Structure:

The structure consists of a glycerol molecule with stearic acid esterified at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position.

Physicochemical Properties

A summary of the key physicochemical properties of TG(18:0/18:0/16:0) is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅₅H₁₀₆O₆ | [5][6] |

| Molecular Weight | 863.43 g/mol | [5][6][8] |

| Monoisotopic Mass | 862.79894110 Da | [5] |

| Appearance | Solid | N/A |

| Solubility | Soluble in chloroform (B151607) (10 mg/ml) | [6] |

Metabolic Pathways

TG(18:0/18:0/16:0) is synthesized and degraded through the general pathways of triacylglycerol metabolism. The synthesis involves the sequential acylation of a glycerol-3-phosphate backbone, while degradation occurs through lipolysis, catalyzed by lipases.

The biosynthesis of TG(18:0/18:0/16:0) is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum. The pathway involves the sequential addition of fatty acyl-CoAs to a glycerol-3-phosphate backbone.

The degradation of TG(18:0/18:0/16:0) occurs through lipolysis, where lipases hydrolyze the ester bonds to release free fatty acids and glycerol. This process is crucial for mobilizing stored energy.

Experimental Protocols for Analysis

The analysis of TG(18:0/18:0/16:0) in biological matrices typically involves lipid extraction followed by chromatographic separation and mass spectrometric detection.

A common method for extracting lipids from biological samples is the Folch or Bligh-Dyer method, which uses a chloroform/methanol solvent system.

Thin-Layer Chromatography (TLC): TLC is a simple and effective method for the separation of neutral lipids. For triglycerides, a common mobile phase is hexane/diethyl ether/formic acid.[9] The separated lipids can be visualized with iodine vapor or other staining agents and quantified using densitometry.

Gas Chromatography (GC): GC, particularly coupled with a flame ionization detector (GC-FID), can be used to analyze triglycerides.[10] Due to their low volatility, triglycerides often require high-temperature columns and temperature programming for separation. Derivatization to fatty acid methyl esters (FAMEs) is a common approach for analyzing the fatty acid composition of the triglyceride pool.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC is a powerful technique for separating complex lipid mixtures.[11] Reversed-phase HPLC, often using a C18 or C30 column, is well-suited for separating triglyceride species based on their acyl chain length and degree of saturation.[12] Electrospray ionization (ESI) is a common ionization source for the analysis of triglycerides by mass spectrometry, which are often detected as ammonium (B1175870) or sodium adducts in positive ion mode.[13][14]

Example LC-MS Protocol Outline:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

-

Gradient: A linear gradient from 30% B to 100% B over a set time.

-

Flow Rate: 0.2-0.4 mL/min.

-

MS Detection: ESI in positive ion mode, scanning a mass range that includes the expected m/z of the [M+NH₄]⁺ or [M+Na]⁺ adducts of TG(18:0/18:0/16:0).

Quantitative Data

TG(18:0/18:0/16:0) has been identified in various biological and dietary sources. The table below summarizes some reported findings.

| Sample Type | Finding | Reference |

| Cocoa Butter | Identified as a component of the triglyceride profile. | [6][7] |

| Lard | Found to be present in lard. | [6][7] |

| Cod Liver Oil | Detected in cod liver oil. | [6] |

| Mouse Liver (Hyperlipidemic Model) | Increased levels observed in a high-fat diet mouse model. | [15][16] |

| Bovine Milk | Detected in milk samples and its levels were influenced by diet. | [17] |

This technical guide provides a foundational understanding of TG(18:0/18:0/16:0) for researchers and professionals in the life sciences. The detailed information on its nomenclature, properties, metabolism, and analysis will aid in the design of experiments and the interpretation of data in lipidomics and related fields.

References

- 1. Human Metabolome Database: Showing metabocard for TG(18:0/18:0/16:0) (HMDB0108596) [hmdb.ca]

- 2. Human Metabolome Database: Showing metabocard for TG(18:0/16:0/18:0) (HMDB0044722) [hmdb.ca]

- 3. Bovine Metabolome Database: Showing metabocard for TG(16:0/18:0/18:2(9Z,12Z)) (BMDB0096818) [bovinedb.ca]

- 4. This compound | Benchchem [benchchem.com]

- 5. This compound | C55H106O6 | CID 91865316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Separation and quantitation of mono-, di-, and triglycerides and free oleic acid using thin-layer chromatography with flame-ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Separation of triglycerides by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Metabolomic and lipidomic studies on the intervention of taurochenodeoxycholic acid in mice with hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. frontiersin.org [frontiersin.org]

The Role of 1,2-Distearoyl-3-palmitoyl-rac-glycerol in Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Distearoyl-3-palmitoyl-rac-glycerol is a mixed-acid triglyceride (TG) composed of a glycerol (B35011) backbone esterified with two stearic acid molecules at the sn-1 and sn-2 positions and one palmitic acid molecule at the sn-3 position.[1][2] While triglycerides are primarily recognized for their role in energy storage within lipid droplets, their presence and function within cellular membranes are subjects of growing interest.[3] As a quantitatively minor component of biomembranes, this compound is thought to be involved in specific metabolic events and the modulation of the biophysical properties of the membrane.[3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's role in cell membranes, including its biophysical effects, metabolic context, and relevant experimental methodologies.

Physicochemical Properties and Data Presentation

The structural characteristics of this compound, particularly its long, saturated acyl chains, are predicted to have significant effects on the biophysical properties of cell membranes.[5] The following tables summarize key physicochemical properties and the hypothesized effects of its incorporation into a lipid bilayer.

| Property | Value | Source |

| Molecular Formula | C55H106O6 | [6] |

| Molecular Weight | 863.4 g/mol | [6] |

| Appearance | Crystalline solid | [2] |

| Solubility | Chloroform: 10 mg/ml | [2] |

| Storage Temperature | -20°C | [2] |

Table 1: Physicochemical Properties of this compound.

| Biophysical Parameter | Model Phospholipid Bilayer | Bilayer with this compound | Anticipated Change | Source |

| Membrane Thickness (nm) | ~4.08 - 4.52 | > 4.52 | Increase | [5][7] |

| Area per Phospholipid (Ų) | ~65 | < 65 | Decrease | [5] |

| Acyl Chain Order Parameter (S_CD) | ~0.4 | > 0.4 | Increase | [5] |

| Lateral Diffusion of Phospholipids (µm²/s) | ~10 | < 10 | Decrease | [5] |

Table 2: Anticipated Biophysical Effects of this compound in a Model Phospholipid Membrane. These are hypothetical values based on the known behavior of similar saturated lipids.

Biosynthesis and Metabolism

The synthesis of this compound occurs primarily through the Kennedy pathway (glycerol-3-phosphate pathway) in the endoplasmic reticulum. This pathway involves the sequential acylation of a glycerol-3-phosphate backbone by specific acyltransferases. The regiospecificity of these enzymes dictates the final positioning of the stearoyl and palmitoyl (B13399708) chains.

Role in Membrane Structure and Function

Membrane Domains and Lipid Droplet Formation

Triglycerides have limited solubility within the phospholipid bilayer, estimated to be around 3%.[8] At concentrations above this threshold, they are thought to phase-separate and form nano-sized, lens-like structures or "blisters" within the hydrophobic core of the membrane.[8] These triglyceride-rich domains are considered to be precursors to the formation of cytoplasmic lipid droplets, which bud off from the endoplasmic reticulum membrane.[8] Therefore, the presence of this compound in the membrane is intrinsically linked to the dynamics of neutral lipid storage and lipid droplet biogenesis.[9]

Modulation of Membrane Protein Function

The incorporation of saturated triglycerides like this compound is expected to alter the local lipid environment of membrane-embedded proteins.[4] The resulting increase in membrane thickness and acyl chain order can influence the conformational state and activity of various membrane proteins, including G-protein coupled receptors (GPCRs) and ion channels.[4] While direct experimental evidence for this compound is limited, it is hypothesized that a mismatch between the hydrophobic length of a protein's transmembrane domain and the altered bilayer thickness could induce mechanical stress, thereby modulating protein function.[4]

Involvement in Signaling Pathways

While the primary role of triglycerides is metabolic, there is emerging evidence that specific triglyceride species or their metabolic byproducts can participate in cellular signaling. The accumulation of intracellular triglycerides has been linked to the modulation of several signaling pathways, often in the context of metabolic diseases. For instance, diacylglycerol (DAG), an intermediate in triglyceride synthesis, is a well-known second messenger that activates Protein Kinase C (PKC). While this compound itself is not a direct signaling molecule in the canonical sense, its synthesis and breakdown contribute to the cellular pools of fatty acids and DAGs that can influence signaling cascades.[10]

Experimental Protocols

Isolation of Plasma Membranes

Objective: To isolate a purified fraction of plasma membranes from cultured cells or tissues for the analysis of lipid composition.

Methodology: This protocol is based on differential centrifugation and density gradient centrifugation.[11]

-

Cell/Tissue Homogenization:

-

Harvest cultured cells or minced tissue and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet or tissue in an ice-cold homogenization buffer (e.g., 250 mM sucrose (B13894), 10 mM HEPES, 1 mM EDTA, with protease inhibitors).

-

Homogenize the sample using a Dounce homogenizer or a similar mechanical disruption method on ice.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.

-

Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet mitochondria and other large organelles.

-

Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction, which is enriched in plasma membranes and endoplasmic reticulum.

-

-

Density Gradient Centrifugation:

-

Resuspend the microsomal pellet in a small volume of homogenization buffer.

-

Layer the resuspended microsomes onto a discontinuous sucrose or iodixanol (B1672021) density gradient.

-

Centrifuge at a high speed (e.g., 150,000 x g for 2-3 hours at 4°C).

-

The plasma membrane fraction will be located at a specific interface of the gradient, which can be collected by careful pipetting.

-

-

Washing and Storage:

-

Wash the collected plasma membrane fraction with buffer to remove the gradient medium.

-

Pellet the purified plasma membranes by centrifugation and resuspend in a suitable buffer for downstream analysis or store at -80°C.

-

Quantification of Neutral Lipids using Nile Red Staining

Objective: To quantify the neutral lipid content, including triglycerides, within cells.

Methodology: This protocol utilizes the fluorescent dye Nile Red, which preferentially partitions into neutral lipid environments.[10][11]

-

Cell Preparation:

-

Culture cells to the desired confluency in a multi-well plate suitable for fluorescence measurements.

-

Wash the cells with PBS.

-

-

Cell Permeabilization and Staining:

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Permeabilize the cell membranes with a solution of 70% ethanol (B145695) for 5-10 minutes.

-

Prepare a working solution of Nile Red (e.g., 1 µg/mL in PBS) from a stock solution in a suitable organic solvent.

-

Incubate the permeabilized cells with the Nile Red working solution for 10-15 minutes at room temperature, protected from light.

-

-

Fluorescence Measurement:

-

Wash the cells with PBS to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of approximately 530 nm and an emission wavelength of around 604 nm.

-

-

Data Analysis:

-

The fluorescence intensity is proportional to the neutral lipid content. A calibration curve can be generated using standards of known lipid concentrations to quantify the absolute amount of neutral lipids.

-

Conclusion

This compound, as a specific saturated triglyceride, is a minor yet potentially significant component of cell membranes. While direct research on this molecule is not extensive, its biophysical properties suggest a role in modulating membrane structure by increasing thickness and order. Its primary function within the membrane appears to be linked to the formation of triglyceride-rich domains that serve as precursors for lipid droplet biogenesis, thereby connecting membrane dynamics with cellular energy homeostasis. Future research employing advanced lipidomics and biophysical techniques on model membrane systems incorporating this compound is necessary to fully elucidate its specific roles in membrane protein function and cellular signaling. The experimental protocols outlined in this guide provide a foundation for such investigations.

References

- 1. An adhesion-based method for plasma membrane isolation: evaluating cholesterol extraction from cells and their membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Dietary triglycerides as signaling molecules that influence reward and motivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of intrahepatic triglyceride accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Benchchem [benchchem.com]

- 6. This compound | C55H106O6 | CID 91865316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanisms of triglyceride accumulation in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Research progress of signaling pathways of the natural substances intervene dyslipidemia (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atbutterflies.com [atbutterflies.com]

A Technical Guide to the Biosynthesis Pathway of Mixed-Acyl Triglycerides

Abstract

Triglycerides (TGs), the primary form of energy storage in eukaryotes, are esters derived from a glycerol (B35011) backbone and three fatty acids. The specific combination of these fatty acids determines the physiological properties of the TG molecule. Mixed-acyl triglycerides, which contain a variety of fatty acids, are synthesized through a series of enzymatic reactions primarily in the endoplasmic reticulum. This document provides an in-depth overview of the core biosynthetic pathways, the enzymes involved, their substrate specificities that lead to the formation of mixed-acyl TGs, and the key regulatory signaling cascades. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for research and development in this field.

Core Biosynthesis Pathways

The synthesis of triglycerides in most tissues, particularly the liver and adipose tissue, predominantly occurs via the glycerol-3-phosphate pathway. A secondary route, the monoacylglycerol pathway, is most active in the intestine for the absorption of dietary fats.

The Glycerol-3-Phosphate Pathway

This is the principal pathway for de novo triglyceride synthesis. It begins with glycerol-3-phosphate and proceeds through four main enzymatic steps, primarily located in the endoplasmic reticulum (ER).

-

Acylation of Glycerol-3-Phosphate: The pathway is initiated by the esterification of a fatty acyl-CoA to the sn-1 position of glycerol-3-phosphate. This reaction is catalyzed by Glycerol-3-phosphate Acyltransferase (GPAT) , forming lysophosphatidic acid (LPA).

-

Acylation of Lysophosphatidic Acid: The second fatty acyl-CoA is added at the sn-2 position of LPA by the enzyme 1-acylglycerol-3-phosphate Acyltransferase (AGPAT) . This results in the formation of phosphatidic acid (PA).

-

Dephosphorylation of Phosphatidic Acid: The phosphate (B84403) group is removed from phosphatidic acid by Phosphatidic Acid Phosphatase (PAP) , also known as lipin. This dephosphorylation yields diacylglycerol (DAG).

-

Acylation of Diacylglycerol: The final step involves the esterification of a third fatty acyl-CoA to the sn-3 position of DAG, a reaction catalyzed by Diacylglycerol Acyltransferase (DGAT) . This produces the final triglyceride molecule.

The formation of mixed-acyl triglycerides is determined by the pool of available fatty acyl-CoAs and the substrate specificity of the acyltransferase enzymes (GPAT, AGPAT, and DGAT) at each step. These enzymes exhibit preferences for different fatty acid chain lengths and saturation levels, thus ensuring a heterogeneous composition of fatty acids on the glycerol backbone.

Caption: The Glycerol-3-Phosphate pathway for de novo synthesis of mixed-acyl triglycerides.

The Monoacylglycerol Pathway

Primarily active in the enterocytes of the small intestine, this pathway facilitates the re-synthesis of triglycerides from digested dietary fats.

-

Uptake: 2-monoacylglycerol (2-MAG) and free fatty acids, the products of pancreatic lipase (B570770) digestion in the gut lumen, are absorbed by intestinal epithelial cells.

-

Acylation of 2-MAG: Monoacylglycerol Acyltransferase (MGAT) catalyzes the esterification of a fatty acyl-CoA to the sn-1 or sn-3 position of 2-MAG, forming diacylglycerol (DAG).

-

Final Acylation: DGAT then adds the final fatty acid to the DAG molecule to form a triglyceride, which is subsequently packaged into chylomicrons for transport.

While this pathway is crucial for dietary fat absorption, the glycerol-3-phosphate pathway remains the dominant route for endogenous TG synthesis in tissues like the liver and adipose tissue.

Enzymatic Control of Mixed-Acyl Composition

The synthesis of mixed-acyl triglycerides is a direct consequence of the substrate specificities of the acyltransferase enzymes involved. Different isoforms of these enzymes are expressed in various tissues and exhibit distinct preferences for fatty acyl-CoA donors of varying chain lengths and degrees of saturation.

GPAT and AGPAT Isoforms

Multiple isoforms of GPAT and AGPAT exist, localized to either the mitochondria or the endoplasmic reticulum.

-

GPAT1 , a mitochondrial isoform, shows a preference for saturated fatty acyl-CoAs like palmitoyl-CoA (16:0). This contributes to the common presence of saturated fatty acids at the sn-1 position of glycerolipids.

-

AGPAT isoforms (e.g., AGPAT1, AGPAT2) are generally more promiscuous but often prefer unsaturated acyl-CoAs such as oleoyl-CoA (18:1) or linoleoyl-CoA (18:2) for the sn-2 position. For example, human AGPAT1 shows broad specificity but has a preference for C12-16 saturated and C16-18 unsaturated fatty acids.

DGAT Isoforms

Two major isoforms of DGAT, DGAT1 and DGAT2, catalyze the final committed step in TG synthesis. They belong to different gene families and have distinct characteristics.

-

DGAT1 has a broad substrate specificity and is thought to be involved in re-esterifying exogenous fatty acids or those from lipolysis. It can utilize a wider range of acyl-acceptors beyond diacylglycerol. In competition assays, DGAT1 shows a preference for monounsaturated oleoyl-CoA (18:1) over saturated palmitoyl-CoA (16:0).

-

DGAT2 appears to be the dominant enzyme for TG synthesis in vivo and shows a preference for incorporating endogenously synthesized fatty acids. It has a higher affinity for its substrates at lower concentrations compared to DGAT1.

Quantitative Data Summary

The enzymatic activities and substrate preferences are critical for modeling metabolic flux and understanding the formation of specific TG species. The following tables summarize key quantitative parameters for selected acyltransferases.

Table 1: Acyl-CoA Substrate Preference of Human AGPAT Isoforms

| Acyl-CoA Donor | AGPAT1 Relative Activity (%) | AGPAT2 Relative Activity (%) |

| Palmitoyl (16:0) | ~80 | ~75 |

| Stearoyl (18:0) | ~60 | ~70 |

| Oleoyl (18:1) | 100 | 100 |

| Linoleoyl (18:2) | ~110 | ~90 |

| Arachidonoyl (20:4) | ~90 | ~50 |

| Data derived from in vitro assays using recombinant human enzymes with oleoyl-LPA as the acyl-acceptor. Activity is expressed relative to oleoyl-CoA. Source: Adapted from scientific literature. |

Table 2: Kinetic Parameters of DGAT Isoforms

| Enzyme | Substrate | Apparent Km (µM) |

| DGAT1 | Oleoyl-CoA | ~8.5 |

| DGAT2 | Oleoyl-CoA | ~1.5 |

| DGAT1 | 1,2-Dioleoyl-sn-glycerol | ~25 |

| DGAT2 | 1,2-Dioleoyl-sn-glycerol | ~5 |

| Values represent apparent Michaelis-Menten constants and can vary based on experimental conditions. Source: Compiled from biochemical studies. |

Regulatory Signaling Pathways

Triglyceride biosynthesis is tightly regulated by hormonal signals that reflect the body's metabolic state. Insulin (B600854) and glucagon (B607659) are the primary regulators, exerting their effects through transcriptional control of key enzymes.

Insulin Signaling and Lipogenesis

High blood glucose levels trigger insulin secretion, which promotes the storage of energy as triglycerides. Insulin signaling activates key transcription factors that upregulate the expression of lipogenic genes.

-

SREBP-1c (Sterol Regulatory Element-Binding Protein-1c): Insulin activates the SREBP-1c transcription factor, a master regulator of lipogenesis. SREBP-1c increases the transcription of genes encoding enzymes for both fatty acid synthesis (e.g., Acetyl-CoA Carboxylase, Fatty Acid Synthase) and triglyceride synthesis (e.g., GPAT, AGPAT, DGAT2).

-

ChREBP (Carbohydrate-Responsive Element-Binding Protein): High glucose levels also activate ChREBP, which works in concert with SREBP-1c to enhance the expression of lipogenic genes, including GPAT.

Caption: Insulin and glucose signaling pathways converge to promote triglyceride synthesis.

Glucagon and AMPK Signaling: Inhibition of Lipogenesis

During periods of fasting or low energy, glucagon is released and cellular AMP levels rise, activating pathways that inhibit energy storage.

-

Glucagon/PKA Pathway: Glucagon binding to its receptor on hepatocytes activates Protein Kinase A (PKA). PKA phosphorylates and inactivates key lipogenic enzymes. Furthermore, glucagon signaling suppresses the expression of SREBP-1c, thereby reducing the overall capacity for fatty acid and triglyceride synthesis.

-

AMP-Activated Protein Kinase (AMPK): AMPK acts as a cellular energy sensor. When the AMP:ATP ratio is high, AMPK is activated. It phosphorylates and inhibits enzymes involved in ATP-consuming anabolic pathways, including triglyceride synthesis. AMPK can directly inhibit GPAT1 activity and also suppresses the SREBP-1c pathway, thus providing a powerful brake on lipogenesis when energy is scarce.

Experimental Protocols

Studying the biosynthesis of mixed triglycerides requires precise methods to measure the activity of the key enzymes. Below is a representative protocol for a DGAT activity assay.

Protocol: In Vitro DGAT Activity Assay Using Microsomes

Objective: To quantify the enzymatic activity of DGAT by measuring the incorporation of a radiolabeled fatty acyl-CoA into diacylglycerol to form a triglyceride.

Materials:

-

Microsomal protein fraction (isolated from tissue or cultured cells)

-

Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 150 mM KCl, 10 mM MgCl₂

-

Substrates:

-

1,2-Dioleoyl-sn-glycerol (DAG) stock (e.g., 10 mM in ethanol)

-

[¹⁴C]Oleoyl-CoA (e.g., 50 µCi/µmol)

-

Unlabeled Oleoyl-CoA

-

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Stop Solution: Isopropanol:Heptane (B126788):Water (80:20:2, v/v/v)

-

Heptane

-

Silica (B1680970) Gel Thin Layer Chromatography (TLC) plates

-

TLC Mobile Phase: Heptane:Isopropyl ether:Acetic acid (60:40:3, v/v/v)

-

Scintillation fluid and vials

Procedure:

-

Prepare Substrate Mix: In a microcentrifuge tube, prepare the reaction substrate mix. For a final reaction volume of 200 µL, combine buffer, DAG (final concentration 200 µM), and BSA (final concentration 0.1%). Add a mix of unlabeled and [¹⁴C]Oleoyl-CoA to achieve the desired final concentration and specific activity (e.g., 25 µM).

-

Pre-incubation: Aliquot the substrate mix into reaction tubes and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Add the microsomal protein sample (e.g., 20-50 µg) to each tube to start the reaction. Vortex gently.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10-15 minutes), ensuring the reaction is within the linear range.

-

Stop Reaction: Terminate the reaction by adding 1.5 mL of the Stop Solution, followed by 1 mL of heptane. Vortex vigorously for 30 seconds to extract the lipids.

-

Phase Separation: Centrifuge at 1,000 x g for 5 minutes to separate the aqueous and organic phases.

-

Lipid Extraction: Carefully collect the upper heptane (organic) phase, which contains the lipids, and transfer to a new tube.

-

TLC Separation: Spot a known volume of the organic phase onto a silica gel TLC plate. Place the plate in a chromatography tank containing the TLC Mobile Phase. Allow the solvent to migrate up the plate until it is ~1 cm from the top.

-

Visualization and Quantification: Remove the plate and allow it to air dry. Visualize the lipid spots using iodine vapor or autoradiography. The triglyceride spot will be the least polar and will migrate furthest up the plate. Scrape the silica corresponding to the triglyceride spot into a scintillation vial.

-

Radioactivity Measurement: Add scintillation fluid to the vial and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Calculation: Calculate the specific activity of DGAT (e.g., in pmol/min/mg protein) based on the specific activity of the [¹⁴C]Oleoyl-CoA, the amount of protein used, and the incubation time.

Experimental Workflow Diagram

Caption: Workflow for a typical in vitro DGAT enzyme activity assay.

Conclusion and Future Directions

The biosynthesis of mixed-acyl triglycerides is a complex and highly regulated process central to energy metabolism. The substrate specificities of the various acyltransferase isoforms, particularly DGAT1 and DGAT2, are the primary determinants of the final fatty acid composition of the triglyceride molecule. Hormonal regulation, mediated by insulin and glucagon, ensures that triglyceride synthesis is tightly coupled to the organism's nutritional state through the transcriptional control of key enzymes via the SREBP-1c and ChREBP pathways.

Given the central role of triglycerides in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), the enzymes of this pathway, especially the DGAT isoforms, represent critical targets for therapeutic intervention. Future research will likely focus on developing isoform-specific inhibitors, further elucidating the tissue-specific roles and regulation of each enzyme, and understanding how the composition of mixed-acyl triglycerides influences the development and progression of metabolic disease.

Introduction to Triglyceride Polymorphism

An In-depth Technical Guide to the Polymorphism of Saturated Triglycerides

Polymorphism is the capacity of a substance to exist in multiple distinct crystalline forms, each possessing the same chemical composition but different molecular packing, resulting in varied physicochemical properties such as melting point, stability, and solubility.[1][2] In the context of saturated triglycerides (TAGs), which are the primary constituents of natural fats and oils, polymorphism is a critical phenomenon.[3][4] The specific polymorphic form of a TAG crystal network dictates the physical properties of fat-based products, including texture, appearance, and shelf-life, making its study essential for the food, pharmaceutical, and materials science industries.[2][3]

Saturated TAGs typically exhibit three main polymorphic forms, designated α (alpha), β' (beta-prime), and β (beta), in order of increasing stability.[5][6] The transitions between these forms are generally irreversible (monotropic), proceeding from the least stable to the most stable arrangement.[3][4] Understanding and controlling these transformations are paramount for ensuring product quality and functionality.

The Core Polymorphic Forms: Structure and Properties

The distinct properties of each polymorph arise from the arrangement of the fatty acid chains within the crystal lattice, a structure referred to as the "subcell."[2][7]

-

Alpha (α) Form : This is the least stable (metastable) polymorph, formed upon rapid cooling of the molten TAG.[1][8] The hydrocarbon chains are packed in a loose hexagonal subcell, which allows for a high degree of rotational freedom.[2][9] This loose packing results in the lowest density, lowest melting point, and lowest heat of fusion compared to the other forms.[5][8] Microscopically, α-form crystals are often small and spherulitic.[10]

-

Beta-Prime (β') Form : The β' form possesses intermediate stability, density, and melting point.[11] It can form either directly from the melt under specific cooling conditions or through the transformation of the α form.[12] Its subcell structure is orthorhombic, representing a more ordered and denser packing of the fatty acid chains than the α form.[8] This form is often desired in food products like margarines and shortenings because it consists of small, needle-like crystals that create a smooth texture and good aeration properties.[3][12]

-

Beta (β) Form : This is the most stable and densest polymorphic form, characterized by a triclinic subcell packing.[7][11] The β form has the highest melting point and heat of fusion.[8] It typically forms through the slow crystallization of the melt or via the solid-state transformation from the α or β' forms.[13][14] β crystals are generally large and plate-like, which can lead to a coarse or grainy texture in food products, an undesirable trait known as "fat bloom" in chocolate.[2][15]

Polymorphic Transformations: Pathways and Kinetics

The transformation of saturated triglycerides from less stable to more stable forms is a thermodynamically driven process. The sequence of these monotropic transitions is critical in determining the final microstructure of the fat.

The general transformation pathway follows the rule of stages, proceeding from the least stable to the most stable form. This process is irreversible.[3] The crystallization process begins with nucleation, the formation of small, ordered crystal nuclei from the melt, followed by crystal growth.[3] Initially, the metastable α form crystallizes, which then transforms into the more stable β' and/or β forms over time, influenced by temperature and time.[1][3]

// Nodes Melt [label="Liquid Melt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alpha [label="α (Alpha) Form\n(Metastable, Hexagonal)", fillcolor="#FBBC05", fontcolor="#202124"]; BetaPrime [label="β' (Beta-Prime) Form\n(Intermediate, Orthorhombic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beta [label="β (Beta) Form\n(Stable, Triclinic)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Melt -> Alpha [label="Rapid Cooling"]; Alpha -> BetaPrime [label="Transformation\n(Time, Temp)"]; BetaPrime -> Beta [label="Transformation\n(Time, Temp)"]; Melt -> BetaPrime [label="Controlled Cooling", style=dashed]; Melt -> Beta [label="Very Slow Cooling", style=dashed]; } } Caption: Polymorphic transformation pathway of saturated triglycerides.

The kinetics of these transformations are highly dependent on factors such as temperature, time, and the presence of impurities or minor lipid components.[4][14] For instance, the rate of the α to β transition increases at higher storage temperatures due to greater molecular mobility.[16]

Quantitative Data of Saturated Triglycerides

The precise physical properties of polymorphs are specific to the constituent fatty acids. Below are tables summarizing key quantitative data for common monoacid saturated triglycerides.

Table 1: Melting Points of Saturated Triglyceride Polymorphs (°C)

| Triglyceride | α-form | β'-form | β-form |

| Trilaurin (LLL) | 15.0 | 35.0 | 46.5 |

| Trimyristin (MMM) | 33.0 | 46.5 | 57.0 |

| Tripalmitin (B1682551) (PPP) | 45.0 | 56.0 | 66.0 |

| Tristearin (B179404) (SSS) | 54.7 | 64.0 | 73.3 |

| Source: Data synthesized from multiple sources. Note that exact values can vary slightly depending on purity and measurement conditions.[10][11][13][17] |